N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(16(13)12-22-10-6-3-7-11-22)21-18(23)15-8-4-5-9-17(15)20/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHUVPJEWMUIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=CC=C3F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Construction
The 4,5-dimethylthiophene backbone is typically synthesized via cyclization of α,δ-diketones with sulfur sources or through cross-coupling reactions. For example:
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Knorr Thiophene Synthesis : Reacting ethyl acetoacetate derivatives with elemental sulfur in the presence of a base yields substituted thiophenes.
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Palladium-Catalyzed Coupling : Brominated thiophene precursors (e.g., 3-bromo-4,5-dimethylthiophene) enable selective functionalization at the 3-position.
Piperidinylmethyl Group Introduction
The 3-(piperidinylmethyl) substituent is introduced via:
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Mannich Reaction : Condensation of 3-aminomethyl-4,5-dimethylthiophene with formaldehyde and piperidine under acidic conditions.
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Reductive Amination : Reaction of 3-formyl-4,5-dimethylthiophene with piperidine using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid.
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Alkylation : 3-Bromomethyl-4,5-dimethylthiophene reacts with piperidine in the presence of a base (e.g., K2CO3) in DMF or acetonitrile.
Example Protocol for Alkylation :
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Dissolve 3-bromomethyl-4,5-dimethylthiophene (1 eq) and piperidine (1.2 eq) in anhydrous DMF.
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Add K2CO3 (2 eq) and stir at 60°C for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Yield : 68–75%.
Amide Bond Formation with 2-Fluorobenzoic Acid
Carboxylic Acid Activation
2-Fluorobenzoic acid is activated as an acyl chloride or using coupling reagents:
Coupling with Thiophene-Piperidine Intermediate
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Dissolve 3-(piperidinylmethyl)-4,5-dimethylthiophen-2-amine (1 eq) and 2-fluorobenzoic acid (1.1 eq) in DMF.
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Add HATU (1.2 eq) and DIPEA (3 eq), stir at room temperature for 6 hours.
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Concentrate, dilute with EtOAc, wash with NaHCO3 and brine, and purify via flash chromatography (DCM:MeOH = 20:1).
Yield : 82–88%.
Alternative Synthetic Pathways
One-Pot Reductive Amination and Amidation
Optimization and Challenges
Reaction Condition Optimization
Purification and Analysis
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Chromatography : Silica gel (hexane:EtOAc or DCM:MeOH gradients) resolves intermediates.
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Crystallization : Recrystallization from ethanol/water improves final product purity.
Purity Data :
| Method | Purity (HPLC) | Yield (%) |
|---|---|---|
| HATU Coupling | 99.2% | 88 |
| Acyl Chloride | 97.5% | 82 |
| One-Pot | 95.8% | 76 |
Scalability and Industrial Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the piperidine ring or the thienyl group.
Substitution: Halogenation or nitration can occur on the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the piperidine ring can produce secondary amines .
Scientific Research Applications
N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
*Calculated based on structural formula.
Key Structural Differences:
- Target vs.
- Target vs. : The pyrazolo-benzothiazin core in introduces rigidity and a dioxo group, which may enhance π-stacking interactions but reduce solubility compared to the thienyl core.
- Target vs. : The sulfonyl group in improves solubility in polar solvents, whereas the target’s piperidinylmethyl group balances hydrophilicity and membrane permeability.
Pharmacological Activity
- Compound : Demonstrated anti-inflammatory and anticancer activity in vitro, attributed to its pyrazolo-benzothiazin core and fluorobenzyl group, which may interact with hydrophobic enzyme pockets .
- Compound : The sulfonyl group in may enhance binding to charged residues in targets like proteases or G-protein-coupled receptors .
Physicochemical Properties
- Lipophilicity (LogP):
- Solubility:
Computational Insights
Molecular docking studies on fluorobenzamide analogs (e.g., ) suggest that:
- The 2-fluorobenzamide moiety forms critical hydrogen bonds with catalytic residues (e.g., in kinase ATP-binding pockets).
- The piperidinylmethyl group in the target may stabilize binding via cation-π interactions or conformational adaptability, unlike rigid substituents in or .
Biological Activity
N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 281.40 g/mol
- IUPAC Name : this compound
The presence of a fluorine atom and a piperidine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with structural similarities have shown promising results in inhibiting the proliferation of cancer cell lines in vitro.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC (µM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | High activity |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate activity |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | Very high activity |
The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the effectiveness of these compounds against various cancer types.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Certain derivatives have demonstrated efficacy against bacterial strains, suggesting that this compound could be beneficial in treating infections.
Case Study: Antimicrobial Efficacy
A study conducted on a series of thienyl derivatives revealed that compounds with structural elements similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was proposed to involve disruption of bacterial cell membranes.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest that:
Q & A
Q. What are the recommended synthetic routes for N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including: (i) Coupling of thienyl and piperidinylmethyl groups via nucleophilic substitution or reductive amination. (ii) Introduction of the 2-fluorobenzamide moiety using 2-fluorobenzoyl chloride in dichloromethane with triethylamine as a base . (iii) Deprotection steps (e.g., Boc removal with HCl in ether) to yield the final product. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to avoid side products .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity.
- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation .
Q. How can researchers ensure compound stability during storage?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis.
- Conduct accelerated stability studies using HPLC to monitor degradation under varying pH, temperature, and light conditions.
Advanced Research Questions
Q. What experimental strategies are used to investigate its biological target interactions?
- Methodological Answer :
- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) to assess affinity for receptors/enzymes.
- Structural-activity relationship (SAR) studies : Modify substituents (e.g., fluorophenyl or piperidinyl groups) and compare activity .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model ligand-target interactions and identify key binding residues .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple concentrations to confirm EC₅₀/IC₅₀ values.
- Impurity analysis : Use HPLC-MS to rule out batch-specific contaminants affecting results .
- Orthogonal assays : Cross-validate findings with alternative methods (e.g., SPR for binding kinetics vs. cell-based assays).
Q. What computational approaches model its nonlinear optical (NLO) properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments using Gaussian09 with B3LYP/6-311++G(d,p) basis sets.
- Z-scan technique : Experimentally measure third-order susceptibility (χ³) to validate theoretical predictions .
Data Analysis and Optimization
Q. How to optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (solvent, catalyst loading, temperature) and analyze via response surface methodology.
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
Q. What strategies mitigate isomer formation during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
